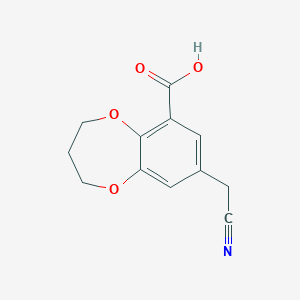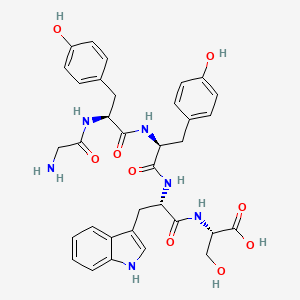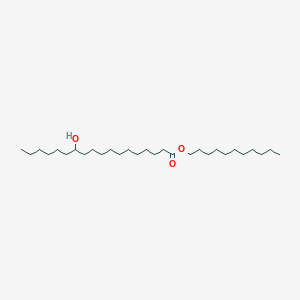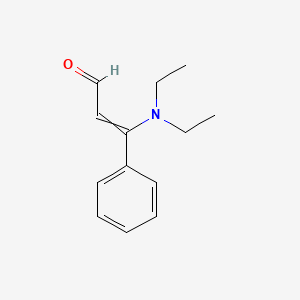![molecular formula C7H5NO B14222822 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole CAS No. 551942-36-0](/img/structure/B14222822.png)
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a cyclopentane, an oxirane, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds through a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its ability to form stable complexes with metal ions also plays a crucial role in its reactivity and biological activity .
類似化合物との比較
Dithieno[3,2-b2′,3′-d]pyrrole: Known for its applications in organic solar cells and electronic materials.
Pyrrolo[3,2-b]pyrroles: These compounds exhibit unique photophysical properties and are used in optoelectronic applications.
Uniqueness: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole stands out due to its fused ring system, which imparts unique chemical and physical properties
特性
CAS番号 |
551942-36-0 |
|---|---|
分子式 |
C7H5NO |
分子量 |
119.12 g/mol |
IUPAC名 |
3-oxa-5-azatricyclo[4.3.0.02,4]nona-1(6),2(4),8-triene |
InChI |
InChI=1S/C7H5NO/c1-2-4-5(3-1)8-7-6(4)9-7/h1-2,8H,3H2 |
InChIキー |
HLEYHBIVAYNOQT-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C1NC3=C2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)




![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)



![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
